- Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureusBioorganic & Medicinal Chemistry, 2020, 28(21),,
Cas no 951122-37-5 (2,6-Difluoro-3-hydroxybenzamide)

951122-37-5 structure
Nombre del producto:2,6-Difluoro-3-hydroxybenzamide
Número CAS:951122-37-5
MF:C7H5F2NO2
Megavatios:173.116908788681
MDL:MFCD18824499
CID:1001436
PubChem ID:45120136
2,6-Difluoro-3-hydroxybenzamide Propiedades químicas y físicas
Nombre e identificación
-
- Benzamide, 2,6-difluoro-3-hydroxy-
- 2,6-difluoro-3-hydroxybenzamide
- 2,6-Difluoro-3-hydroxybenzenecarboxamide
- BENZAMIDE, 2,6-DIFLUORO-3-HYDROXY-
- 2,6-Difluoro-3-hydroxy-benzamide
- 2,6-Difluoro-3-hydroxybenzamide (ACI)
- DTXSID70668954
- CS-0128009
- DA-00285
- 951122-37-5
- MFCD18824499
- SCHEMBL201485
- ZZNIADKIUCGMNN-UHFFFAOYSA-N
- 2,6-difluoro-3-hydroxy benzamide
- CHEMBL4102611
- 2,6-Difluoro-3-hydroxybenzamide
-
- MDL: MFCD18824499
- Renchi: 1S/C7H5F2NO2/c8-3-1-2-4(11)6(9)5(3)7(10)12/h1-2,11H,(H2,10,12)
- Clave inchi: ZZNIADKIUCGMNN-UHFFFAOYSA-N
- Sonrisas: O=C(C1C(F)=C(O)C=CC=1F)N
Atributos calculados
- Calidad precisa: 173.02883473g/mol
- Masa isotópica única: 173.02883473g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 1
- Complejidad: 188
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 0.6
- Superficie del Polo topológico: 63.3
Propiedades experimentales
- Denso: 1.505±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de ebullición: 210.4±40.0 ºC (760 Torr),
- Punto de inflamación: 81.0±27.3 ºC,
- Disolución: Slightly soluble (1.7 g/l) (25 º C),
2,6-Difluoro-3-hydroxybenzamide PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1571-1G |
2,6-difluoro-3-hydroxybenzamide |
951122-37-5 | 95% | 1g |
¥ 2,290.00 | 2023-04-12 | |
Alichem | A015002400-500mg |
2,6-Difluoro-3-hydroxybenzamide |
951122-37-5 | 97% | 500mg |
$782.40 | 2023-08-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1571-250MG |
2,6-difluoro-3-hydroxybenzamide |
951122-37-5 | 95% | 250MG |
¥ 646.00 | 2023-04-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JG317-200mg |
2,6-Difluoro-3-hydroxybenzamide |
951122-37-5 | 95+% | 200mg |
898.0CNY | 2021-07-14 | |
Alichem | A015002400-250mg |
2,6-Difluoro-3-hydroxybenzamide |
951122-37-5 | 97% | 250mg |
$494.40 | 2023-08-31 | |
Alichem | A015002400-1g |
2,6-Difluoro-3-hydroxybenzamide |
951122-37-5 | 97% | 1g |
$1564.50 | 2023-08-31 | |
abcr | AB334722-1 g |
2,6-Difluoro-3-hydroxybenzamide; 95% |
951122-37-5 | 1g |
€534.50 | 2022-06-10 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1571-10G |
2,6-difluoro-3-hydroxybenzamide |
951122-37-5 | 95% | 10g |
¥ 11,451.00 | 2023-04-12 | |
eNovation Chemicals LLC | Y1078437-5g |
BENZAMIDE, 2,6-DIFLUORO-3-HYDROXY- |
951122-37-5 | 95% | 5g |
$1175 | 2023-09-04 | |
eNovation Chemicals LLC | Y1078437-10g |
BENZAMIDE, 2,6-DIFLUORO-3-HYDROXY- |
951122-37-5 | 95% | 10g |
$2230 | 2023-09-04 |
2,6-Difluoro-3-hydroxybenzamide Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Ethanol ; overnight, 65 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 2 h
Referencia
- Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibitionBioorganic & Medicinal Chemistry Letters, 2017, 27(4), 958-962,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Ethanol ; overnight, 65 °C
Referencia
- Discovery of 1,3,4-oxadiazol-2-one-containing benzamide derivatives targeting FtsZ as highly potent agents of killing a variety of MDR bacteria strainsBioorganic & Medicinal Chemistry, 2019, 27(14), 3179-3193,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 35 - 40 °C; 42.5 h, 35 - 40 °C
Referencia
- Process for and intermediates in the kilogram-scale preparation of the antibacterial agent TXA709 and its mesylate salt, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Ethanol ; overnight, rt → 65 °C
Referencia
- Isoxazoline benzamide compounds for FtsZ inhibitor drug synthesis and its preparation method, China, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; rt; 48 h, rt
Referencia
- Preparation of substituted benzamides and pyridylamides as antibacterial agents, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 2 h, rt
Referencia
- A facile approach to the synthesis of 3-(6-chloro-thiazolo[5,4-b]pyridin-2-ylmethoxy)-2,6-difluoro-benzamide (PC190723)Synlett, 2012, 23(7), 1039-1042,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Toluene ; reflux
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran , Water ; rt
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran , Water ; rt
Referencia
- Antibacterial alkoxybenzamide inhibitors of the essential bacterial cell division protein FtsZBioorganic & Medicinal Chemistry Letters, 2009, 19(2), 524-527,
Métodos de producción 9
Condiciones de reacción
Referencia
- Preparation of thiazolo[5,4-b]pyridine derivative and its intermediates, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 2 h, rt
Referencia
- Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitorsBioorganic & Medicinal Chemistry Letters, 2017, 27(8), 1854-1858,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 48 h, rt
Referencia
- Creating an antibacterial with in vivo efficacy: synthesis and characterization of potent inhibitors of the bacterial cell division protein FtsZ with improved pharmaceutical propertiesJournal of Medicinal Chemistry, 2010, 53(10), 3927-3936,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 2 h, rt
Referencia
- Synthesis and Biological Evaluation of Novel FtsZ-targeted 3-arylalkoxy-2,6-difluorobenzamides as Potential Antimicrobial AgentsChemical Biology & Drug Design, 2016, 87(2), 257-264,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 48 h, rt
Referencia
- Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZBioorganic & Medicinal Chemistry Letters, 2014, 24(1), 353-359,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Ethanol ; overnight, 65 °C
Referencia
- Design, synthesis and structure-based optimization of novel isoxazole-containing benzamide derivatives as FtsZ modulatorsEuropean Journal of Medicinal Chemistry, 2018, 159, 90-103,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 2 h, rt
Referencia
- Practical Synthesis of PC190723, an Inhibitor of the Bacterial Cell Division Protein FtsZJournal of Organic Chemistry, 2010, 75(22), 7946-7949,
2,6-Difluoro-3-hydroxybenzamide Raw materials
- 2,6-Difluoro-3-methoxybenzamide
- 2,6-Difluoro-3-(methoxymethoxy)benzamide
- 2,6-Difluoro-3-(phenylmethoxy)benzamide
- Benzamide, 3-(ethoxymethoxy)-2,6-difluoro-
- 2,6-difluoro-3-hydroxybenzoic acid
2,6-Difluoro-3-hydroxybenzamide Preparation Products
2,6-Difluoro-3-hydroxybenzamide Literatura relevante
-
Marta Artola,Laura B. Ruíz-Avila,Erney Ramírez-Aportela,R. Fernando Martínez,Lidia Araujo-Bazán,Henar Vázquez-Villa,Mar Martín-Fontecha,María A. Oliva,A. Javier Martín-Galiano,Pablo Chacón,María L. López-Rodríguez,José M. Andreu,Sonia Huecas Chem. Sci. 2017 8 1525
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Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:951122-37-5)2,6-Difluoro-3-hydroxybenzaMide

Pureza:99%
Cantidad:200KG
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:951122-37-5)2,6-Difluoro-3-hydroxybenzamide

Pureza:99%/99%/99%/99%/99%
Cantidad:500.0mg/1.0g/5.0g/10.0g/25.0g
Precio ($):153.0/182.0/548.0/984.0/1969.0